3-(2,3-Dichloro-6-(difluoromethoxy)phenyl)acrylic acid
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Overview
Description
2,3-Dichloro-6-(difluoromethoxy)cinnamic acid is a chemical compound with the molecular formula C10H6Cl2F2O3 and a molecular weight of 283.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a difluoromethoxy group attached to a cinnamic acid backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-(difluoromethoxy)cinnamic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 2,3-dichlorobenzaldehyde and difluoromethoxyacetic acid as starting materials. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2,3-Dichloro-6-(difluoromethoxy)cinnamic acid may involve large-scale synthesis using similar starting materials and reaction conditions. The process is typically carried out in batch or continuous reactors, with careful monitoring of reaction parameters to ensure consistent product quality. Purification steps, such as crystallization or chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-(difluoromethoxy)cinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
2,3-Dichloro-6-(difluoromethoxy)cinnamic acid is utilized in a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)cinnamic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorocinnamic acid: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
6-(Difluoromethoxy)cinnamic acid: Does not have the chlorine atoms, leading to variations in its chemical behavior.
2,3-Dichloro-4-(difluoromethoxy)cinnamic acid: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,3-Dichloro-6-(difluoromethoxy)cinnamic acid is unique due to the specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H6Cl2F2O3 |
---|---|
Molecular Weight |
283.05 g/mol |
IUPAC Name |
(E)-3-[2,3-dichloro-6-(difluoromethoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H6Cl2F2O3/c11-6-2-3-7(17-10(13)14)5(9(6)12)1-4-8(15)16/h1-4,10H,(H,15,16)/b4-1+ |
InChI Key |
MDGRKIPQHJJBJK-DAFODLJHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1OC(F)F)/C=C/C(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)C=CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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